molecular formula C24H31N3O4S B2992669 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898426-73-8

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B2992669
CAS No.: 898426-73-8
M. Wt: 457.59
InChI Key: ZACZRFPMEXCDCJ-UHFFFAOYSA-N
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Description

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O4S and its molecular weight is 457.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Electrochemical Methoxylation : The electrochemical behavior of N-sulfonyl piperidine derivatives, including those similar to the compound , was investigated to understand their anodic methoxylation properties. This study provides insights into optimizing synthetic routes for such compounds, highlighting their susceptibility to electrochemical modifications which could be useful in designing targeted chemical transformations for specific applications (Golub & Becker, 2015).

  • Biological Activity of Oxadiazole Derivatives : Research into 1,3,4-Oxadiazole derivatives bearing piperidin-1-ylsulfonyl groups has shown significant biological activities. Such studies are crucial in the development of new therapeutic agents, showcasing the potential of sulfonamide and oxadiazole moieties in drug design and development (Khalid et al., 2016).

  • Antidepressant Metabolism Study : The metabolic pathways of novel antidepressants featuring piperidine and sulfonyl groups have been explored to understand their biotransformation. These findings are essential for assessing the pharmacokinetics and optimizing the therapeutic profile of such compounds (Hvenegaard et al., 2012).

Material Science Applications

  • Crystal Structure Analysis : The crystal and molecular structure of compounds containing the piperidinyl-sulfonyl motif has been determined, providing valuable information on their conformation and potential for interactions in complex systems. Such insights are vital for the design of materials with specific optical, electronic, or mechanical properties (Naveen et al., 2015).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity against Tomato Pathogens : Arylsulfonamide derivatives, incorporating piperidinyl groups, have demonstrated significant antimicrobial activity against pathogens affecting tomatoes. This research underscores the potential of such compounds in agricultural applications, particularly in plant protection and pest management strategies (Vinaya et al., 2009).

  • Antioxidant Capacity and Anticholinesterase Activity : The study of sulfonyl hydrazone compounds incorporating piperidine rings has shown promising antioxidant capacity and anticholinesterase activity. These findings suggest potential therapeutic applications of such compounds in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-17-11-12-19(3)22(16-17)32(30,31)27-15-7-6-9-20(27)13-14-25-23(28)24(29)26-21-10-5-4-8-18(21)2/h4-5,8,10-12,16,20H,6-7,9,13-15H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACZRFPMEXCDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.